REACTION_CXSMILES
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[C:1]([C:5]([C:8](Cl)([Cl:10])[Cl:9])([F:7])[F:6])(Cl)([Cl:3])[Cl:2].C(C(C(Cl)(Cl)Cl)(F)F)(Cl)Cl>>[CH:1]([C:5]([CH:8]([Cl:10])[Cl:9])([F:7])[F:6])([Cl:3])[Cl:2]
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Name
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|
Quantity
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34 g
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Type
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reactant
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Smiles
|
C(Cl)(Cl)(Cl)C(F)(F)C(Cl)(Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)C(F)(F)C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
|
Smiles
|
C(Cl)(Cl)C(F)(F)C(Cl)Cl
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |